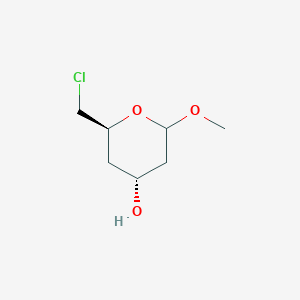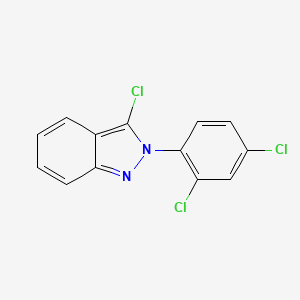![molecular formula C6HBrF3N3OS B15063124 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method is the one-pot synthesis, which combines [3 + 3] cycloaddition, reduction, and deamination reactions . The starting materials often include 2-amino-5-substituted-1,3,4-thiadiazoles and ethyl cyanoacetate, with a catalytic agent to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly applied. Techniques like diversity-oriented synthesis (DOS) and supramolecular self-assembly are also utilized to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: The thiadiazolo pyrimidine ring can undergo cycloaddition with other compounds to form new heterocyclic structures.
Common Reagents and Conditions: Common reagents include halogenated ketones, ortho esters, and various catalysts. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated levels depending on the desired reaction .
Major Products: The major products formed from these reactions include various substituted thiadiazolo pyrimidines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and DNA replication disruption.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting their normal function. It can also interfere with DNA replication, leading to the inhibition of cell proliferation. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazolothiadiazines: These compounds have a similar heterocyclic framework and exhibit comparable pharmacological properties.
Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one makes it unique among its analogs. These substituents enhance its reactivity and potential for diverse applications in medicinal and industrial chemistry .
Propiedades
Fórmula molecular |
C6HBrF3N3OS |
|---|---|
Peso molecular |
300.06 g/mol |
Nombre IUPAC |
2-bromo-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6HBrF3N3OS/c7-4-12-13-3(14)1-2(6(8,9)10)11-5(13)15-4/h1H |
Clave InChI |
TZUKUFGHSWCREK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2N(C1=O)N=C(S2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
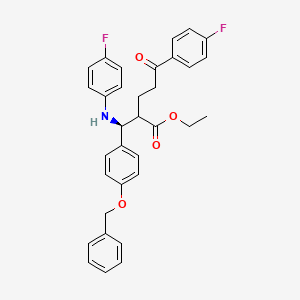
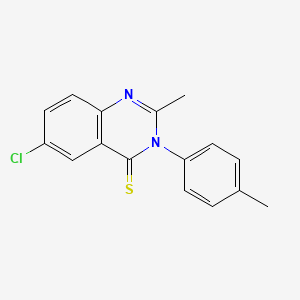


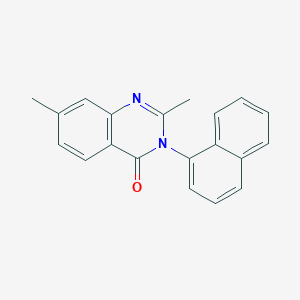
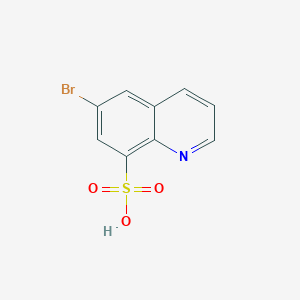
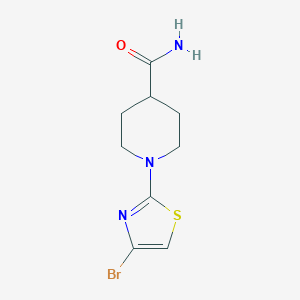
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
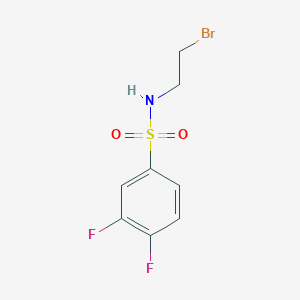
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
